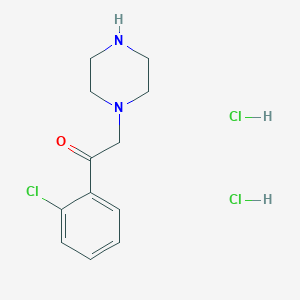

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

概要

説明

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmaceutical activities

準備方法

The synthesis of 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates can be achieved using reagents like PhSH, followed by selective intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反応の分析

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various piperazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.

Industry: It is used in the development of new pharmaceuticals and as a building block for more complex chemical entities

作用機序

The mechanism of action of 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly serotonin receptors, which may explain its potential effects on neurological functions . The compound’s structure allows it to bind to these receptors, modulating their activity and leading to various physiological effects.

類似化合物との比較

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)piperazine: This compound has a similar structure but differs in the position of the chlorine atom on the phenyl ring.

1-(4-Chlorophenyl)piperazine: Another structural isomer with the chlorine atom in the para position.

1-(2,3-Dichlorophenyl)piperazine: This compound has two chlorine atoms on the phenyl ring, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.

生物活性

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, a compound with notable pharmacological potential, has garnered attention in various biological studies. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and other relevant effects based on diverse scientific literature.

- Molecular Formula : C12H16Cl2N2O

- Molecular Weight : 275.17 g/mol

- CAS Number : 1210013-45-8

Antimicrobial Activity

Research indicates that compounds related to piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain piperazine-based compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one | E. coli | 32 µg/mL |

| 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one | S. aureus | 16 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

- MTT Assay : This assay measures cell viability and proliferation. The compound demonstrated a dose-dependent inhibition of cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

In vitro studies have shown that the compound induces apoptosis in cancer cells, likely through the activation of caspases and disruption of mitochondrial membrane potential.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G2/M phase, preventing further cell division.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of several piperazine derivatives, including this compound. The results indicated a promising antibacterial effect against Gram-positive and Gram-negative bacteria, supporting its potential therapeutic application in infectious diseases .

Study 2: Anticancer Properties

In another study focusing on breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study highlighted its mechanism involving PARP inhibition and increased apoptosis markers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, and what reaction conditions are critical for yield optimization?

- Methodology : A common synthesis involves reacting 1-phenylpiperazine derivatives with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 273 K, using triethylamine as a base to neutralize HCl byproducts. Post-reaction, the product is purified via chromatography and crystallized . Key parameters include maintaining low temperatures to minimize side reactions and using anhydrous solvents to avoid hydrolysis of the chloroacetyl intermediate.

Q. How is the structural integrity of this compound verified in academic research?

- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. For example, piperazine derivatives are analyzed to confirm bond angles, torsional conformations, and chloride ion coordination in the dihydrochloride form . Complementary techniques like - and -NMR (e.g., δ 7.39–8.87 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight .

Q. What are the primary therapeutic or biochemical research applications of this compound?

- Methodology : Piperazine derivatives are pharmacophores in CNS drug discovery, targeting serotonin (5-HT) and dopamine receptors. This compound’s 2-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the piperazine moiety allows for structure-activity relationship (SAR) studies in antipsychotic or antidepressant agent development .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during synthesis, such as unintended isomer formation?

- Methodology : Regioselectivity issues (e.g., 1N vs. 2N ketone formation in tetrazole analogs) arise from competing nucleophilic sites. Strategies include:

- Temperature control : Lower temperatures (e.g., 5°C) favor kinetic products.

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states.

- Catalytic additives : Enzymatic catalysis (e.g., oxidoreductases) can enhance selectivity, as shown in ketone-to-alcohol conversions .

Q. How should contradictions between spectroscopic data and computational modeling be resolved?

- Methodology : If experimental NMR shifts conflict with predicted values (e.g., pKa discrepancies), researchers should:

- Repeat experiments under standardized conditions (solvent, temperature).

- Cross-validate with X-ray data or DFT calculations to assess tautomerism or protonation state effects.

- Employ 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?

- Methodology :

- Stepwise quenching : Gradual addition of reagents to prevent exothermic side reactions.

- Workup protocols : Liquid-liquid extraction (e.g., DCM/water) removes unreacted starting materials.

- Crystallization optimization : Use heptane/isopropanol mixtures to enhance crystal purity, as demonstrated in tetrazole derivatives .

特性

IUPAC Name |

1-(2-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O.2ClH/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODFOHBXWWFTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=CC=C2Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。